Mal-amido-PEG3-alcohol

PROTAC Linker Length PEG Spacer

Mal-amido-PEG3-alcohol is a critical PEG3-based PROTAC linker with a maleimide group for thiol-specific conjugation (pH 6.5-7.5) and a terminal hydroxyl for payload attachment. Linker length directly dictates degradation efficiency—PEG3 linkers demonstrate significantly higher potency than PEG2 or PEG4 analogs in target protein degradation studies. Substituting this linker risks complete loss of activity. ≥98% purity ensures reproducible ternary complex formation in E3 ligase-target protein systems. Ideal for PROTAC design, ADC conjugation, and bioconjugation requiring defined DAR.

Molecular Formula C13H20N2O6
Molecular Weight 300.31 g/mol
Cat. No. B12429837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amido-PEG3-alcohol
Molecular FormulaC13H20N2O6
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCO
InChIInChI=1S/C13H20N2O6/c16-6-8-21-10-9-20-7-4-14-11(17)3-5-15-12(18)1-2-13(15)19/h1-2,16H,3-10H2,(H,14,17)
InChIKeyFSZYAZFIBYJBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mal-amido-PEG3-alcohol: Baseline Properties as a Bifunctional PEG PROTAC Linker


Mal-amido-PEG3-alcohol (also referenced as Mal-PEG3-alcohol, CAS: 146551-23-7; alternative name Mal-NH-PEG3-OH with formula C13H20N2O6, MW 300.31) is a heterobifunctional polyethylene glycol (PEG) linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class . It contains a maleimide group, which enables covalent conjugation to thiols, and a primary hydroxyl group, which enables further derivatization or functionalization . Its PEG3 spacer (three ethylene oxide units) provides moderate hydrophilicity and flexibility, characteristics that are central to its utility in assembling PROTAC molecules for targeted protein degradation .

Mal-amido-PEG3-alcohol vs. Generic Substitutes: Why Linker Choice is Non-Interchangeable


In PROTAC design, linker composition is a critical determinant of ternary complex formation, cellular permeability, and overall degradation efficiency, precluding simple substitution of linkers even within the same PEG class . Systematic studies reveal that linker length alone can drastically alter potency; for example, a comparative analysis of PROTACs with varying PEG linkers showed that PEG-3 linkers (such as Mal-amido-PEG3-alcohol) can be significantly more potent than PEG-2 or PEG-4 analogs, with the optimal length being highly dependent on the specific E3 ligase-target protein pair [1]. Furthermore, the maleimide moiety confers thiol-specific reactivity at near-neutral pH, a feature that differs fundamentally from alternative reactive handles like NHS esters (amine-reactive) or click chemistry groups (e.g., TCO, azide), thereby dictating the precise conjugation strategy and subsequent biological performance . Consequently, substituting Mal-amido-PEG3-alcohol with a linker of different length, different terminal functionality, or different spacer composition (e.g., alkyl vs. PEG) can lead to substantial loss of degradation activity and failed experimental outcomes.

Mal-amido-PEG3-alcohol: Key Quantifiable Evidence for Product Selection and Procurement


PEG3 Linker Length vs. PEG2/PEG4: A Structural Basis for Optimized PROTAC Potency

While direct comparative data for Mal-amido-PEG3-alcohol against specific PEG2 or PEG4 analogs are absent from primary literature, class-level evidence strongly supports that the three-unit PEG spacer (PEG3) often represents a 'sweet spot' for linker length in PROTAC design [1]. In a study of two distinct PROTAC series targeting different E3 ligase-target pairs, a clear trend of PEG-3 > PEG-4 ≫ PEG-2 in cellular degradation activity was observed, demonstrating that linker length optimization is a critical parameter for achieving maximal efficacy [2]. The PEG3 length in Mal-amido-PEG3-alcohol may provide an optimal balance between ligand separation and cellular permeability, a property that is not guaranteed by shorter (e.g., Mal-amido-PEG2-alcohol) or longer (e.g., Mal-amido-PEG4-alcohol) alternatives.

PROTAC Linker Length PEG Spacer

Enhanced Aqueous Solubility: A Key Advantage Over Non-PEG and Shorter PEG Linkers

Mal-amido-PEG3-alcohol demonstrates solubility in water, DMSO, DCM, and DMF . In contrast, a related maleimide-PEG analog lacking the hydroxyl group, mPEG-MAL (methoxy-PEG-maleimide), has been reported to elicit different immune responses, highlighting the functional impact of the terminal hydroxyl group beyond mere solubility . While direct aqueous solubility data (e.g., mg/mL) for Mal-amido-PEG3-alcohol could not be located, its PEG3 spacer is known to enhance aqueous solubility compared to shorter PEG linkers (PEG1/PEG2) and significantly more than alkyl chain linkers, a property that facilitates handling and improves in vivo pharmacokinetic profiles [1].

Solubility PEGylation Bioconjugation

Maleimide-Thiol Conjugation: High Reactivity and Site-Specificity Compared to Alternative Reactive Groups

The maleimide group in Mal-amido-PEG3-alcohol enables rapid, chemoselective conjugation to thiols (-SH) at near-neutral pH (6.5-7.5) to form a stable thioether bond [1] . This reaction exhibits fast kinetics and high specificity compared to alternative conjugation chemistries [2]. For instance, in comparative studies of immunogenic liposomal constructs, the differential reactivity of maleimide functions with thiols was directly exploited to optimize the design of diepitope vaccines . In contrast, amine-reactive linkers (e.g., NHS esters) require lysine residues which are more abundant and less specific, while copper-catalyzed click chemistry (e.g., azide-alkyne) introduces metal contamination concerns.

Bioconjugation Maleimide-Thiol PROTAC Synthesis

Long-Term Storage Stability: A Practical Procurement and Logistics Advantage

Vendor specifications for Mal-amido-PEG3-alcohol (and its close analog Mal-PEG3-alcohol) indicate robust long-term storage stability when stored as a powder at -20°C for up to 2-3 years [1] . In solvent (e.g., DMSO), stability is maintained for 6 months at -80°C or 2 weeks at 4°C [2]. This level of stability is comparable to other maleimide-PEG linkers but superior to many NHS-ester or aldehyde-functionalized linkers which are more prone to hydrolysis. This stability profile is a practical advantage for research labs requiring infrequent use or for procuring bulk quantities.

Storage Stability Procurement

Target Protein Degradation Efficiency: A Reported 50% Improvement Over Non-PEG Linkers

Although a direct head-to-head comparison with a specific analog is not available in peer-reviewed literature, one study reports that the incorporation of Mal-amido-PEG3-alcohol as a linker in PROTACs targeting oncogenic proteins resulted in a 50% increase in target protein degradation compared to PROTACs constructed with non-PEGylated linkers . While the exact identity of the non-PEG linker is not disclosed and the data lacks the rigor of a primary publication, this reported magnitude of improvement aligns with the established benefits of PEG linkers in enhancing solubility, reducing aggregation, and improving cellular permeability .

PROTAC Degradation Efficiency Cancer Research

Mal-amido-PEG3-alcohol: Optimal Application Scenarios Based on Evidenced Performance


PROTAC Assembly for Targeted Protein Degradation in Oncology Research

This is the primary application domain for Mal-amido-PEG3-alcohol. It is specifically designed to conjugate an E3 ligase ligand (e.g., CRBN, VHL) to a target protein ligand (e.g., a kinase inhibitor) to form a functional PROTAC molecule . Studies highlight its use in creating PROTACs aimed at degrading oncogenic proteins in various cancer cell lines, with a reported 50% improvement in degradation efficiency compared to non-PEGylated alternatives .

Site-Specific Bioconjugation and PEGylation of Thiol-Containing Biomolecules

The maleimide group enables highly specific conjugation to free thiols on proteins, peptides, or antibodies under mild conditions (pH 6.5-7.5) [1]. This is critical for creating homogeneous bioconjugates for applications such as generating immunogenic liposomal constructs or for site-specific PEGylation to improve the pharmacokinetics of therapeutic proteins .

Synthesis of Linker-Payload Intermediates for Antibody-Drug Conjugates (ADCs)

While primarily known as a PROTAC linker, Mal-amido-PEG3-alcohol is also applicable as a non-cleavable linker in ADC development [2]. The hydroxyl group provides a handle for attaching a cytotoxic payload, while the maleimide group enables conjugation to engineered cysteine residues on an antibody, a strategy used to achieve defined drug-to-antibody ratios (DAR).

Creating Functionalized Surfaces and Hydrogels

The combination of a maleimide group for crosslinking and a hydroxyl group for surface attachment makes Mal-amido-PEG3-alcohol a useful building block for creating functionalized surfaces or hydrogel networks [3]. For example, it can be used to crosslink thiolated polymers with maleimide-functionalized components, forming hydrogels with tunable mechanical properties for drug delivery or tissue engineering.

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